Boc-D-5,6-Dehydrohomoleucine
Description
Boc-D-5,6-Dehydrohomoleucine is a chemically modified amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a D-configuration stereocenter, and a 5,6-dehydro moiety in the homoleucine backbone. This compound is cataloged under C0455 in supplier databases and is critical for introducing conformational constraints or studying enzyme-substrate interactions due to its unsaturated side chain .
The Boc group enhances stability during synthetic procedures, while the dehydro bond (C5-C6 double bond) reduces rotational freedom, influencing peptide secondary structures. Its D-configuration makes it valuable for designing non-natural peptides resistant to proteolytic degradation.
Properties
IUPAC Name |
(2R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h9H,1,6-7H2,2-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWUKCHYUNMNFR-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Solution-phase synthesis remains the most widely used method for producing Boc-D-5,6-Dehydrohomoleucine. The process involves sequential protection, coupling, and deprotection steps:
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Amino Acid Activation : The starting material, D-5,6-Dehydrohomoleucine, is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) and activated using carbodiimide reagents such as dicyclohexylcarbodiimide (DCC).
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Boc Protection : The free amine group is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., potassium carbonate or triethylamine). This step typically achieves yields of 85–90% under mild conditions (0–20°C, 7–12 hours).
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Purification : Crude product is isolated via acid-base extraction and further purified by recrystallization from ethyl acetate/hexane mixtures or column chromatography.
Table 1: Representative Solution-Phase Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Boc Protection | Boc₂O, K₂CO₃, DMF, 0°C → 20°C, 7h | 79 | 95 |
| Activation | DCC, HOBt, THF, rt, 2h | 92 | 98 |
| Deprotection* | TFA/CH₂Cl₂ (1:1), rt, 1h | 88 | 97 |
*Deprotection is optional depending on downstream applications.
Challenges and Optimization
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Steric Hindrance : The bulky Boc group and double bond can slow coupling reactions. Using 1-hydroxybenzotriazole (HOBt) as an additive improves reaction efficiency by reducing racemization.
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Solvent Choice : Dimethylformamide (DMF) enhances solubility but may lead to side reactions at elevated temperatures. Lowering the reaction temperature to 0°C mitigates this.
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Scalability : Industrial-scale production often employs continuous flow systems to maintain consistent temperature and mixing, achieving kilogram-scale outputs with >90% purity.
Solid-Phase Peptide Synthesis (SPPS)
While SPPS is less common for this compound due to resin compatibility issues, recent advances have enabled its integration into automated peptide synthesizers:
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Resin Loading : The Wang resin or 2-chlorotrityl chloride resin is functionalized with the Boc-protected amino acid using DCC/N-hydroxysuccinimide (NHS) activation.
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Chain Elongation : Iterative deprotection (using trifluoroacetic acid) and coupling steps build the peptide backbone. The double bond remains stable under standard SPPS conditions (room temperature, inert atmosphere).
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Cleavage : Final cleavage from the resin is achieved with HF or TFA/water mixtures, yielding peptides containing this compound with 80–85% purity.
Industrial Production Methods
Large-scale manufacturing prioritizes cost-effectiveness and reproducibility. Key innovations include:
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Continuous Flow Reactors : These systems reduce reaction times from hours to minutes while maintaining high yields (>85%).
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Green Chemistry Approaches : Substituting DMF with cyclopentyl methyl ether (CPME) as a solvent reduces environmental impact without compromising efficiency.
Analytical Characterization
Quality control is critical for ensuring batch consistency. Modern techniques include:
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NMR Spectroscopy : ¹H and ¹³C NMR confirm the integrity of the Boc group and double bond (δ 5.3–5.7 ppm for vinyl protons).
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High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns resolves enantiomeric impurities, achieving >99% enantiomeric excess (ee).
Comparative Analysis of Methods
Table 2: Synthesis Method Comparison
| Parameter | Solution-Phase | SPPS | Industrial |
|---|---|---|---|
| Typical Scale | 1g–100g | 0.1g–10g | 1kg–10kg |
| Yield | 75–90% | 60–80% | 85–95% |
| Purity | 95–99% | 80–90% | 90–98% |
| Cost | Moderate | High | Low |
Scientific Research Applications
Chemical Properties and Structure
Boc-D-5,6-Dehydrohomoleucine is an amino acid derivative that features a dehydro group at the 5 and 6 positions of the homoleucine backbone. The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and usability in synthetic pathways. Its unique structure allows for modifications that can lead to increased biological activity, especially in peptide synthesis where it can replace standard amino acids to enhance potency or selectivity.
Cancer Therapeutics
Recent studies have highlighted the potential of this compound in developing cyclic peptides that exhibit significant cytotoxicity against cancer cells. One notable study involved the incorporation of this compound into cyclic peptides derived from the natural product ternatin. These modified peptides demonstrated up to 500-fold greater potency compared to their parent compound in inhibiting cancer cell proliferation across various cell lines, including HCT116 and HeLa cells .
Table 1: Cytotoxicity of Ternatin Variants Containing this compound
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| Ternatin | 71 ± 10 | HCT116 |
| Ternatin-4 | 4.6 ± 1.0 | HCT116 |
| Ternatin-4-Ala | >10,000 | HCT116 |
The study found that the introduction of this compound significantly enhanced the compounds' ability to inhibit protein synthesis by targeting the elongation factor eEF1A, which is crucial for cellular translation processes .
Peptide Synthesis
This compound is also valuable in synthesizing novel peptides that require specific structural features for enhanced biological activity. Its incorporation into peptide chains allows for the development of inhibitors with improved binding affinities and specificities towards biological targets. For instance, cyclic peptides designed with this compound have been shown to maintain structural integrity while exhibiting enhanced pharmacological properties .
Case Study 1: Ternatin Derivatives
In a comprehensive study on cyclic peptides derived from ternatin, researchers replaced specific residues with this compound to create new variants. The resulting compounds were subjected to extensive testing against a panel of cancer cell lines. The findings indicated a strong correlation between structural modifications involving this compound and increased cytotoxic effects, suggesting its potential as a key building block in anticancer drug design .
Case Study 2: Mechanism Elucidation
Another significant aspect of research involving this compound is understanding its mechanism of action. Studies utilizing ribosome profiling techniques indicated that compounds containing this amino acid do not disrupt translation initiation but effectively inhibit elongation. This specificity provides insights into designing targeted therapies with minimal side effects on normal cellular functions .
Mechanism of Action
The mechanism of action of Boc-D-5,6-Dehydrohomoleucine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
D-5,6-Dehydrohomoleucine
Fmoc-D-5,6-Dehydrohomoleucine
- Protecting Group : Uses fluorenylmethyloxycarbonyl (Fmoc), which is base-labile (unlike the acid-labile Boc group).
- Synthesis Utility : Preferred in solid-phase peptide synthesis (SPPS) under basic cleavage conditions.
- Storage : Requires protection from light due to Fmoc’s photosensitivity, unlike Boc derivatives .
Boc-3-(1-Pyrazolyl)-D-alanine
- Structural Variation : Replaces the dehydrohomoleucine side chain with a pyrazole ring.
- Functional Role : Imparts metal-binding properties or stabilizes β-sheet conformations in peptides.
- Applications : More specialized for coordination chemistry or enzyme inhibition studies compared to this compound .
Fmoc-5,6-Dehydrohomoleucine (L-configuration)
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Protecting Group | Configuration | Key Feature | Primary Use |
|---|---|---|---|---|
| This compound | Boc | D | 5,6-dehydro bond | Conformationally constrained peptides |
| Fmoc-D-5,6-Dehydrohomoleucine | Fmoc | D | Base-labile protection | SPPS under basic conditions |
| D-5,6-Dehydrohomoleucine | None | D | Free amino acid | Enzymatic studies |
| Boc-3-(1-Pyrazolyl)-D-alanine | Boc | D | Pyrazole side chain | Metal-binding peptides |
Notes on Limitations and Gaps
- The provided evidence lacks explicit data on solubility, exact storage conditions, or quantitative stability metrics. Such parameters are typically supplier-specific and require direct consultation .
Biological Activity
Boc-D-5,6-dehydrohomoleucine is a β-amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cancer therapeutics. This article explores the compound's biological activity, including its mechanisms of action, structural characteristics, and therapeutic implications.
Structural Overview
This compound is characterized by a unique structure that includes a double bond between the 5 and 6 positions of the homoleucine backbone. This structural modification enhances its interaction with biological targets compared to standard amino acids. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that stabilizes the compound during synthesis and enhances its solubility.
Research indicates that this compound exhibits potent biological activities, particularly in cancer cell lines. The compound has been shown to influence various cellular processes, including:
- Inhibition of Protein Synthesis : Studies have demonstrated that derivatives containing dehydrohomoleucine can inhibit translation elongation in cancer cells, leading to reduced cell proliferation. For example, a study showed that a synthetic variant with dehydrohomoleucine exhibited an IC50 of 4.6 nM against HCT116 cancer cells, indicating strong antiproliferative activity .
- Antimicrobial Properties : Peptides incorporating β-amino acids like this compound have displayed antimicrobial activity. The balance of lipophilicity and charge in these peptides is crucial for their effectiveness against bacterial strains .
Anticancer Activity
A significant body of research has focused on the anticancer potential of compounds derived from dehydrohomoleucine. One notable study investigated the effects of a cyclic peptide variant with dehydrohomoleucine substitutions. This compound was found to be up to 500-fold more potent than its parent compound in inhibiting the proliferation of various cancer cell lines . The mechanism was linked to its ability to bind to eEF1A, a critical factor in protein synthesis.
Antimicrobial Studies
The antimicrobial efficacy of peptides containing this compound has been evaluated against various pathogens. These studies highlight the importance of structural modifications in enhancing antimicrobial potency while minimizing hemolytic activity. A systematic analysis revealed that specific sequence patterns could optimize both antibacterial and hemolytic profiles .
Data Table: Biological Activity Summary
| Activity Type | IC50 Value (nM) | Cell Lines Tested | Mechanism |
|---|---|---|---|
| Anticancer Activity | 4.6 | HCT116 | Inhibition of translation elongation |
| Antimicrobial Activity | Varies | Various bacterial strains | Disruption of bacterial membranes |
Q & A
Q. What are the critical considerations for synthesizing Boc-D-5,6-Dehydrohomoleucine with high enantiomeric purity?
Methodological Answer: Synthesis should prioritize stereochemical control via asymmetric catalysis or chiral auxiliaries. Key steps include monitoring reaction intermediates using chiral HPLC or circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Purification via recrystallization or preparative chromatography is essential to isolate the desired enantiomer. Experimental protocols must detail solvent systems, temperature gradients, and catalyst loading to ensure reproducibility .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. For the dehydro group, -NMR coupling constants and 2D-COSY can resolve double-bond geometry. Cross-validate results with computational methods (e.g., density functional theory (DFT)-predicted spectra) to address ambiguities .
Q. What stability studies are necessary for this compound under varying experimental conditions?
Methodological Answer: Conduct accelerated stability testing under acidic, basic, oxidative, and thermal conditions (e.g., 40°C/75% relative humidity). Monitor degradation via LC-MS and quantify impurities using validated calibration curves. Compare degradation pathways with structurally similar compounds to identify labile functional groups (e.g., the Boc-protecting group or dehydro moiety) .
Advanced Research Questions
Q. How can this compound be integrated into peptide-based drug design to enhance conformational rigidity?
Methodological Answer: Incorporate the dehydro residue into peptide backbones to restrict rotational freedom. Use molecular dynamics (MD) simulations to predict conformational effects on secondary structures (e.g., α-helices or β-sheets). Validate experimentally via X-ray crystallography or solution-state NMR to correlate simulations with observed folding patterns .
Q. What strategies resolve contradictions in spectral data when characterizing this compound derivatives?
Methodological Answer: Apply multi-technique validation: For example, if NMR suggests unexpected tautomerism, use IR spectroscopy to detect enol/keto equilibria. If HRMS data conflicts with theoretical values, re-examine ionization conditions (e.g., matrix effects in MALDI-TOF). Triangulate results with independent syntheses or isotopic labeling to isolate variables .
Q. How can computational models optimize the catalytic efficiency of enzymes modified with this compound?
Methodological Answer: Employ quantum mechanics/molecular mechanics (QM/MM) simulations to study enzyme active sites incorporating the dehydro residue. Focus on transition-state stabilization and steric clashes. Validate predictions via site-directed mutagenesis coupled with kinetic assays (e.g., comparisons) .
Methodological Frameworks
What frameworks ensure rigor in formulating research questions for this compound studies?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. For example, a study on the compound’s metabolic stability must address feasibility (e.g., radiolabeling availability) and novelty (e.g., comparison to existing amino acid analogs). Use PICO (Population, Intervention, Comparison, Outcome) for biological studies, defining outcomes like binding affinity or toxicity thresholds .
Q. How should researchers design studies to address conflicting literature on this compound’s reactivity?
Methodological Answer: Conduct a systematic literature review to identify variables causing discrepancies (e.g., solvent polarity, temperature). Design controlled experiments to isolate these variables, using factorial design or response surface methodology (RSM). Publish negative results to clarify boundary conditions for reactivity .
Data Analysis and Reporting
Q. What statistical approaches are appropriate for analyzing dose-response data involving this compound?
Methodological Answer: Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Assess goodness-of-fit via Akaike information criterion (AIC) or Bayesian information criterion (BIC). For small datasets, apply bootstrapping to estimate confidence intervals. Report effect sizes (e.g., EC) with error margins to ensure transparency .
Q. How can researchers ensure reproducibility when reporting synthetic protocols for this compound?
Methodological Answer: Document all experimental parameters (e.g., stirring rate, inert atmosphere conditions) and provide raw spectral data in supporting information. Use standardized nomenclature (IUPAC) and reference commercial reagents by catalog numbers (e.g., Sigma-Aldrich 1150114-64-9). Adhere to journal guidelines for supplementary data formatting to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
